2,6-Dimethyl-4'-piperidinomethyl benzophenone 2,6-Dimethyl-4'-piperidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898775-08-1
VCID: VC3872022
InChI: InChI=1S/C21H25NO/c1-16-7-6-8-17(2)20(16)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Molecular Formula: C21H25NO
Molecular Weight: 307.4 g/mol

2,6-Dimethyl-4'-piperidinomethyl benzophenone

CAS No.: 898775-08-1

Cat. No.: VC3872022

Molecular Formula: C21H25NO

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-4'-piperidinomethyl benzophenone - 898775-08-1

Specification

CAS No. 898775-08-1
Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
IUPAC Name (2,6-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C21H25NO/c1-16-7-6-8-17(2)20(16)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3
Standard InChI Key HZRLBOBNPFLPQO-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Canonical SMILES CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,6-Dimethyl-4'-piperidinomethyl benzophenone features a benzophenone core substituted with methyl groups at the 2- and 6-positions of one benzene ring and a piperidinomethyl group at the 4'-position of the second benzene ring. The piperidine moiety introduces a nitrogen-containing heterocycle, enhancing the compound’s basicity and interaction potential with polar solvents .

Key Structural Data:

  • IUPAC Name: (2,6-Dimethylphenyl)[4-(piperidin-1-ylmethyl)phenyl]methanone

  • SMILES: CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3

  • InChI Key: HZRLBOBNPFLPQO-UHFFFAOYSA-N

Physical and Chemical Properties

Experimental and predicted physicochemical data for this compound are summarized below:

PropertyValueSource
Boiling Point421.2 ± 33.0 °C (Predicted)
Density1.073 ± 0.06 g/cm³ (Predicted)
pKa8.66 ± 0.10 (Predicted)
SolubilityModerate in polar solvents

The compound’s moderate solubility in polar organic solvents, such as ethanol and acetone, facilitates its use in solution-phase reactions. Its basicity (pKa ~8.66) suggests protonation under mildly acidic conditions, which could influence its reactivity in catalytic systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,6-dimethyl-4'-piperidinomethyl benzophenone typically involves a multi-step protocol:

  • Friedel-Crafts Acylation: Introduction of the benzophenone core using aluminum chloride as a catalyst.

  • Mannich Reaction: Incorporation of the piperidinomethyl group via condensation of formaldehyde and piperidine.

Representative Reaction Scheme:

2,6-Dimethylbenzophenone+CH2O+PiperidineH+2,6-Dimethyl-4’-piperidinomethyl benzophenone\text{2,6-Dimethylbenzophenone} + \text{CH}_2\text{O} + \text{Piperidine} \xrightarrow{\text{H}^+} \text{2,6-Dimethyl-4'-piperidinomethyl benzophenone}

Industrial Production

Industrial-scale synthesis optimizes yield and purity through continuous flow reactors and advanced purification techniques like recrystallization or column chromatography. Pilot studies report yields exceeding 75% under optimized conditions.

Applications in Science and Industry

Materials Science

The compound’s dual functionality makes it valuable in:

  • Polymer Stabilizers: Acts as a UV absorber in polyolefins, leveraging the benzophenone group’s photostability.

  • Coordination Chemistry: Serves as a ligand for transition metals, forming complexes with potential catalytic activity.

Organic Synthesis

  • Intermediate for Heterocycles: Utilized in the synthesis of piperidine-containing pharmaceuticals.

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings due to its electron-deficient aromatic rings.

Comparative Analysis with Analogues

Comparison with Simple Benzophenones

The addition of the piperidinomethyl group distinguishes this compound from simpler benzophenones (e.g., benzophenone itself) by:

  • Enhanced Solubility: The piperidine moiety improves solubility in polar aprotic solvents.

  • Increased Reactivity: Facilitates nucleophilic substitutions at the methylene bridge .

Comparison with Piperidine Derivatives

Unlike plain piperidine, the benzophenone backbone provides a rigid aromatic system, enabling π-π interactions in supramolecular chemistry.

Future Directions

Optimization of Synthesis

  • Catalyst Development: Exploring greener catalysts (e.g., zeolites) to improve reaction efficiency.

  • Flow Chemistry: Scaling production via microreactors to enhance yield and reduce waste.

Exploration of Biological Applications

  • Antimicrobial Studies: Investigating activity against drug-resistant pathogens.

  • Neuropharmacology: Assessing affinity for neurotransmitter receptors due to the piperidine moiety.

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